molecular formula C22H24ClN3O3S B2791883 3-(4-chlorobenzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline CAS No. 887213-92-5

3-(4-chlorobenzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline

Cat. No.: B2791883
CAS No.: 887213-92-5
M. Wt: 445.96
InChI Key: ANZMYZLXYDTHQV-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline is a synthetic small molecule belonging to the quinoline chemical class, a scaffold renowned for its diverse bioactivity and prevalence in medicinal chemistry . This compound features a strategic molecular architecture, incorporating a 4-chlorobenzenesulfonyl group and a 4-methylpiperazine moiety, which are commonly associated with high-affinity interactions with biological targets. While direct biological data for this specific compound is limited in the public domain, structurally similar pyrroloquinoline derivatives bearing sulfonyl groups have been investigated as potent and selective 5-HT6 receptor antagonists . The 5-HT6 receptor is a promising target for therapeutic intervention in a range of central nervous system disorders, suggesting potential research applications for this compound in areas such as Alzheimer's disease, cognitive impairment, schizophrenia, and obesity . Furthermore, quinoline derivatives are extensively studied in oncology research for their ability to inhibit key cancer-associated pathways, including tyrosine kinases and topoisomerases, and to induce apoptosis and cell cycle arrest . The presence of the sulfonamide functional group is a common feature in compounds with antibacterial properties, indicating another potential avenue for investigative research . Researchers may find this chemical probe valuable for exploring these and other biological mechanisms. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S/c1-3-29-17-6-9-20-19(14-17)22(26-12-10-25(2)11-13-26)21(15-24-20)30(27,28)18-7-4-16(23)5-8-18/h4-9,14-15H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZMYZLXYDTHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl and piperazine groups. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

  • Step 1: Preparation of Quinoline Core

    • Starting material: 2-aminobenzophenone
    • Reagents: Ethyl acetoacetate, sulfuric acid
    • Conditions: Reflux, 4-6 hours

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic conditions, room temperature

    Reduction: Sodium borohydride, methanol, room temperature

    Substitution: Sodium hydride, dimethylformamide, reflux

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives

    Reduction: Formation of reduced quinoline derivatives

    Substitution: Formation of substituted piperazine or sulfonyl derivatives

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituents (Positions) Key Pharmacokinetic Features Reference
Target Compound 3-(4-Cl-Benzenesulfonyl), 6-Ethoxy, 4-(4-Me-Piperazinyl) Enhanced solubility (piperazine), stability (sulfonyl)
4-Amino-2-(4-Cl-Ph)-3-(4-MeO-Ph)-quinoline (4k) 2-(4-Cl-Ph), 3-(4-MeO-Ph), 4-Amino Lower solubility (methoxy vs. ethoxy)
2-(4-Cl-Ph)-4-(3,4-diMeO-Ph)-6-MeO-3-Me-quinoline 2-(4-Cl-Ph), 4-(3,4-diMeO-Ph), 6-MeO, 3-Me Improved lipophilicity (methyl group)
6-(4-Me-Piperazinyl)-8-Nitro-indoloquinoline Indoloquinoline core, 8-Nitro, 6-(4-Me-Piperazinyl) High solubility (piperazine), nitro group may limit bioavailability
  • Piperazine vs. Morpholine/Methoxy Groups : The 4-methylpiperazine group in the target compound likely confers better solubility compared to morpholine () or methoxy substituents (). Piperazine’s basicity enhances protonation in physiological pH, improving water solubility .
  • Chlorobenzenesulfonyl vs. Chlorophenyl : The sulfonyl group increases metabolic stability and may influence target binding compared to simple chlorophenyl groups (e.g., 4k in ).

Biological Activity

3-(4-Chlorobenzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of neurodegenerative diseases and antimicrobial activity. The following sections explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a chlorobenzenesulfonyl group and an ethoxy group, along with a piperazine moiety. Its molecular formula is C19_{19}H22_{22}ClN2_2O2_2S, and it has a molecular weight of approximately 372.91 g/mol. The presence of these functional groups contributes to its biological activity by influencing solubility, permeability, and interaction with biological targets.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : This compound has been investigated for its potential as an AChE inhibitor, which is crucial in the treatment of Alzheimer's disease. AChE inhibitors increase acetylcholine levels in the brain, enhancing cholinergic neurotransmission .
  • Monoamine Oxidase (MAO) : Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may have implications for mood disorders .

Antimicrobial Activity

The compound has shown promise in antimicrobial assays against various pathogens. Studies have reported that quinoline derivatives possess activity against Mycobacterium tuberculosis and other mycobacterial species . The structure-activity relationship suggests that modifications in the sulfonyl and piperazine groups can enhance antimicrobial efficacy.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • AChE Inhibition : Compounds similar to this quinoline derivative have shown IC50 values ranging from 0.033 μM to 0.177 μM against AChE, indicating potent inhibition .
  • Antimycobacterial Activity : The compound was tested against several strains of Mycobacterium, revealing promising results comparable to standard treatments .

Structure-Activity Relationship (SAR)

The SAR studies highlight that the presence of the piperazine ring enhances binding affinity to target enzymes, while the sulfonyl group contributes to increased solubility and bioavailability . Modifications at these sites can lead to improved pharmacological profiles.

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/PathogenIC50/Effectiveness
AChE InhibitionAcetylcholinesteraseIC50 = 0.033 - 0.177 μM
AntimicrobialMycobacterium tuberculosisComparable to isoniazid
MAO InhibitionMonoamine OxidaseNot specified

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 3-(4-chlorobenzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the quinoline core via cyclization of substituted anilines with acrylate derivatives under acidic conditions.
  • Step 2 : Introduction of the 4-chlorobenzenesulfonyl group at position 3 using sulfonation reagents (e.g., chlorosulfonic acid).
  • Step 3 : Alkylation at position 6 with ethyl bromide to install the ethoxy group.
  • Step 4 : Substitution at position 4 with 4-methylpiperazine via nucleophilic aromatic substitution (SNAr), requiring anhydrous conditions and catalysts like CuI .
    • Critical Parameters : Reaction temperature (80–120°C for sulfonation), solvent polarity (DMF for SNAr), and purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., ethoxy protons at δ 1.2–1.4 ppm; piperazine N-methyl at δ 2.3 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at ~487.1 g/mol) .
  • X-ray Crystallography : Resolves spatial configuration, particularly the planarity of the quinoline core and sulfonyl group orientation .

Q. How do the functional groups influence its physicochemical properties?

  • Methodological Answer :

  • 4-Chlorobenzenesulfonyl : Enhances electron-withdrawing effects, increasing reactivity in electrophilic substitutions. Contributes to protein binding via sulfonamide interactions .
  • 6-Ethoxy : Improves lipophilicity (logP ~3.5), enhancing membrane permeability .
  • 4-Methylpiperazinyl : Introduces basicity (pKa ~8.1), affecting solubility in acidic buffers and interaction with charged biological targets .

Advanced Research Questions

Q. What structure-activity relationships (SAR) guide modifications to enhance bioactivity?

  • Methodological Answer :

  • Quinoline Core Modifications : Fluorination at position 6 (replacing ethoxy) increases DNA intercalation but reduces solubility .
  • Sulfonyl Group Variations : 4-Methylbenzenesulfonyl improves metabolic stability compared to 4-chloro derivatives .
  • Piperazine Substitutions : Bulky groups at the piperazine N-atom (e.g., phenyl vs. methyl) alter receptor affinity (see Table 1).

Table 1 : SAR of Piperazine-Modified Analogs

SubstituentTarget Affinity (IC50, nM)Solubility (mg/mL)
4-Methyl120 ± 150.8
4-Phenyl85 ± 100.3
4-Cyclopropyl200 ± 201.2
Data from competitive binding assays

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :

  • Variable Assay Conditions : Compare IC50 values under standardized pH (7.4 vs. 6.5) and temperature (25°C vs. 37°C). For example, protonation of the piperazine group at lower pH increases DNA binding .
  • Cellular vs. Cell-Free Systems : Conflicting cytotoxicity data may arise from differential membrane transport. Validate using radiolabeled compound tracking .
  • Batch Purity : HPLC purity thresholds (>98%) reduce off-target effects; impurities >2% may skew enzyme inhibition results .

Q. What in silico methods predict target interactions and metabolic pathways?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Models binding to topoisomerase II (PDB: 1ZXM), identifying key hydrogen bonds with the sulfonyl group .
  • MD Simulations (GROMACS) : Predicts stability of quinoline-DNA intercalation over 100-ns trajectories .
  • ADMET Prediction (SwissADME) : Forecasts CYP3A4-mediated metabolism of the ethoxy group, guiding prodrug design .

Data Contradiction Analysis

  • Example : Discrepancies in reported IC50 values for kinase inhibition (50–200 nM) may stem from:
    • Enzyme Isoforms : Selectivity for JAK2 vs. JAK3 isoforms.
    • Assay Duration : Pre-incubation time affects irreversible binding of the sulfonyl group .
    • Solution : Use isoform-specific inhibitors as controls and perform time-dependent activity assays .

Key Research Gaps

  • Metabolic Stability : Limited data on hepatic clearance; recommend LC-MS/MS metabolite profiling in microsomal assays .
  • Crystallographic Data : Only 2D structures are available; prioritize X-ray studies to resolve tautomerism in the quinoline ring .

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